Product packaging for Diethyl L-cystinate dihydrochloride(Cat. No.:CAS No. 74985-80-1)

Diethyl L-cystinate dihydrochloride

Cat. No.: B7823489
CAS No.: 74985-80-1
M. Wt: 369.3 g/mol
InChI Key: BDJZWSLXDLQPNZ-FOMWZSOGSA-N
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Description

Broad Significance of L-Cystine Ester Derivatives in Contemporary Chemical Sciences

The scientific importance of Diethyl L-cystinate dihydrochloride (B599025) is best understood within the broader context of L-cystine ester derivatives. These compounds are pivotal in a range of contemporary chemical and biological research fields.

One of the most significant applications of L-cystine ester derivatives is in peptide synthesis . Peptides containing C-terminal esters are an important class of bioactive molecules. nih.gov The esterification of the C-terminus can increase the hydrophobicity of a peptide, potentially enhancing its ability to cross cell membranes. Furthermore, methods have been developed for solid-phase peptide synthesis that utilize cysteine esters anchored to a resin, allowing for the efficient construction of complex peptide chains. nih.gov These synthetic peptides are invaluable tools for studying biological processes, including protein prenylation, where a C-terminal ester is a key structural feature of the fully processed proteins. nih.gov

L-cystine ester derivatives, such as L-cystine dimethyl ester (CDME), have also been investigated as crystallization inhibitors . nih.govnih.gov For instance, in studies related to cystinuria, a genetic disorder characterized by the formation of cystine kidney stones, these esters can act as "molecular imposters." nih.gov They are thought to bind to the surface of growing L-cystine crystals, thereby slowing or inhibiting further crystal growth. nih.gov Research in this area has led to the design and synthesis of more stable and effective analogs, such as L-cystine diamides, which have shown greater efficacy than the original ester compounds. nih.govnih.gov

Moreover, cysteine derivatives and their esters are fundamental in the development of novel biomaterials and chemical probes . The unique reactivity of the cysteine thiol group and the disulfide bond of cystine allows for their incorporation into larger molecular frameworks, such as chiral ionic liquids and self-assembling systems. researchgate.net These advanced materials have potential applications in asymmetric catalysis and drug delivery. The ability to modify the carboxyl group via esterification provides a convenient handle for further chemical functionalization, expanding the utility of these amino acid derivatives in materials science and chemical biology.

Historical Trajectories and Foundational Studies of Diethyl L-cystinate Dihydrochloride in Academic Inquiry

While specific foundational studies focusing exclusively on this compound are not extensively documented in early literature, its intellectual lineage is deeply rooted in the history of amino acid and peptide chemistry. The discovery of cystine itself dates back to 1810, making it one of the first amino acids to be identified. wikipedia.org However, its monomer, cysteine, was not isolated until 1884. wikipedia.org

The development of methods for peptide synthesis in the early 20th century by chemists like Emil Fischer laid the groundwork for the chemical manipulation of amino acids. A critical challenge in the synthesis of peptides containing cysteine was the protection of its reactive thiol group to prevent unwanted side reactions. This led to extensive research into S-protecting groups for cysteine, a field that was significantly advanced by the work of Leonidas Zervas and others in the mid-20th century. acs.org

The synthesis of amino acid esters, including ethyl and methyl esters, became a common practice to protect the carboxylic acid group or to modify the properties of the amino acid for specific applications. For example, the synthesis of Diethyl L-glutamate hydrochloride from L-glutamic acid and ethanol (B145695) is a well-established procedure that exemplifies the chemical transformations applied to amino acids. chemicalbook.com Similar esterification reactions would have been applied to L-cystine to produce Diethyl L-cystinate. The subsequent conversion to the dihydrochloride salt is a standard method to improve the stability and handling of amine-containing compounds.

Early research on cysteine ester derivatives often focused on their utility in overcoming the challenges of peptide synthesis, such as racemization of the C-terminal amino acid. acs.org Studies from the latter half of the 20th century explored the chemical and biological properties of various amino acid esters, including their potential pharmacological effects. For instance, L-cysteine ethyl ester has been studied for its ability to penetrate cells and deliver cysteine intracellularly. frontiersin.orgnih.gov While the historical record may not pinpoint a single discovery moment for this compound, its emergence is a logical consequence of the systematic exploration of amino acid chemistry and the continuous search for versatile building blocks in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22Cl2N2O4S2 B7823489 Diethyl L-cystinate dihydrochloride CAS No. 74985-80-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZWSLXDLQPNZ-FOMWZSOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22735-07-5
Record name Cystine diethyl ester
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Record name Diethyl L-cystinate dihydrochloride
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Record name DIETHYL L-CYSTINATE DIHYDROCHLORIDE
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Sophisticated Synthetic Methodologies for Diethyl L Cystinate Dihydrochloride and Its Analogues

Elucidation of Esterification Reaction Pathways for L-Cystine Precursors

The synthesis of Diethyl L-cystinate dihydrochloride (B599025) from its precursor, L-cystine, primarily involves the esterification of the two carboxylic acid groups. Two classical and effective pathways dominate this transformation: the Fischer-Speier esterification and methods involving thionyl chloride.

Fischer-Speier Esterification: This is a well-established acid-catalyzed esterification. organic-chemistry.orglibretexts.org The mechanism proceeds through several equilibrium steps:

Protonation: A strong acid catalyst, such as hydrogen chloride dissolved in ethanol (B145695), protonates the carbonyl oxygen of the carboxylic acid group. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added ethoxy group to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.

Deprotonation: The final step is the deprotonation of the ester, which regenerates the acid catalyst and yields the final diethyl ester product.

To drive the reaction to completion, an excess of the alcohol (ethanol) is typically used, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle. libretexts.org

Thionyl Chloride-Mediated Esterification: This method is highly efficient and often preferred for amino acids as it produces gaseous byproducts (SO₂ and HCl) that can be easily removed. niscpr.res.in The reaction proceeds via a different intermediate:

The carboxylic acid group of L-cystine reacts with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate.

This acyl chloride is then susceptible to nucleophilic attack by ethanol.

The attack results in the formation of the ethyl ester and the release of a chloride ion. This process occurs at both carboxylic acid sites on the L-cystine molecule to yield the diester. The presence of excess thionyl chloride and ethanol also ensures the formation of the dihydrochloride salt, as the amino groups are protonated by the generated HCl. niscpr.res.incommonorganicchemistry.com

Innovative Synthetic Approaches to Diethyl L-cystinate Dihydrochloride

While traditional methods are robust, several innovative approaches offer improvements in terms of reaction conditions, efficiency, and ease of operation.

Trimethylchlorosilane (TMSCl) Method: The use of trimethylchlorosilane with an alcohol like methanol (B129727) or ethanol provides a convenient and mild system for esterifying amino acids at room temperature. nih.gov This method avoids the harsh conditions associated with continuously bubbling HCl gas or the handling of highly corrosive thionyl chloride at specific temperatures. The procedure generally involves adding TMSCl to the amino acid in ethanol and stirring at room temperature, followed by a simple workup to isolate the product. This approach is compatible with a wide range of amino acids and generally provides good to excellent yields. nih.gov

Ultrasound-Assisted Synthesis: The application of ultrasonic waves has been shown to significantly accelerate the esterification of amino acids. niscpr.res.in In the presence of thionyl chloride and ethanol, ultrasonication can reduce reaction times from several hours (refluxing) or over 24 hours (stirring at room temperature) to as little as 25-45 minutes at ambient temperature. niscpr.res.in This sonochemical method enhances the reaction rate, leading to high yields (94-98%) of the amino acid ester hydrochloride salts efficiently and rapidly. niscpr.res.inresearchgate.net

The following table summarizes and compares these synthetic methodologies.

Table 1: Comparison of Synthetic Methods for this compound

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier L-Cystine, Ethanol, HCl (gas) Reflux Low-cost reagents Requires handling of gaseous HCl; reversible reaction needs excess alcohol. organic-chemistry.orglibretexts.org
Thionyl Chloride L-Cystine, Ethanol, Thionyl Chloride 0°C to Reflux High yield; irreversible; byproducts are gaseous and easily removed. niscpr.res.inmdpi.com Thionyl chloride is highly corrosive and requires careful handling.
TMSCl Method L-Cystine, Ethanol, Trimethylchlorosilane Room Temperature Mild conditions; simple operation; good yields. nih.gov TMSCl is moisture-sensitive.

| Ultrasound-Assisted | L-Cystine, Ethanol, Thionyl Chloride | Ambient Temperature | Drastically reduced reaction time; high yields; energy efficient. niscpr.res.in | Requires specialized ultrasound equipment. |

This table is generated based on data from the text for illustrative purposes.

Integration of Green Chemistry Principles in the Synthesis of Cystine Esters

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of amino acid esters.

Alternative Energy Sources: As mentioned, ultrasound-assisted synthesis is a key green technique. By using sonication, reactions can be performed at ambient temperature, significantly reducing the energy consumption compared to traditional refluxing methods. niscpr.res.inresearchgate.neteurekaselect.com This also shortens reaction times, increasing throughput and efficiency.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under very mild conditions. tandfonline.comnih.gov The use of immobilized lipases, for instance from Candida antarctica, allows for the synthesis of esters in organic media or ionic liquids. tandfonline.comrsc.org This biocatalytic approach avoids harsh reagents and extreme temperatures, and the enzymes can often be recovered and reused. While direct enzymatic synthesis of Diethyl L-cystinate is less common, the synthesis of other L-cysteine esters has been demonstrated, showcasing the potential of this green pathway. tandfonline.comnih.gov

Safer Solvents and Reagents: Moving away from hazardous chlorinated solvents is a goal of green chemistry. Methodologies that utilize greener solvent systems, such as acetonitrile (B52724) in Steglich-type esterifications, are being developed. researchgate.net Furthermore, replacing highly corrosive reagents like thionyl chloride with alternatives like TMSCl, which offers a more convenient and operationally simpler protocol, aligns with green chemistry principles. nih.gov

Advanced Stereochemical Control and Asymmetric Synthesis Strategies

The L-cystine molecule contains two stereocenters, both in the L-configuration. A crucial aspect of its synthesis into this compound is the preservation of this specific diastereomeric form, (2R,2'R).

Enantioselective Synthesis Pathways for Chiral Cystine Derivatives

While Diethyl L-cystinate is typically synthesized from naturally available, enantiopure L-cystine, the field of asymmetric synthesis provides powerful tools for creating specific chiral amino acid derivatives from achiral precursors. nih.gov These methods are essential for generating non-natural isomers or when a chiral starting material is unavailable. Techniques such as using chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions allow for the selective formation of one enantiomer over the other. For instance, chiral catalysts can guide a reaction to produce predominantly L- or D-cysteine derivatives.

Diastereoselective Control in the Preparation of this compound

The primary stereochemical challenge in synthesizing Diethyl L-cystinate from L-cystine is preventing racemization at the α-carbon. Cysteine and its derivatives are particularly prone to epimerization (the conversion of an L-isomer to a D-isomer at one stereocenter) during synthetic steps, especially under basic conditions. nih.govnih.gov

The mechanism for this racemization involves the deprotonation of the α-carbon to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L and D configurations. Since L-cystine has two chiral centers, uncontrolled racemization can lead to a mixture of L,L-, D,D-, and the meso-D,L-diastereomers.

Strategies to maintain diastereomeric purity are therefore critical:

Acidic Conditions: The Fischer and thionyl chloride esterification methods are advantageous because they are conducted under strongly acidic conditions. organic-chemistry.orgniscpr.res.in In this environment, the amino group is protonated (-NH₃⁺), which prevents the formation of an oxazolone (B7731731) intermediate—a common pathway for racemization in peptide synthesis. The acidic conditions ensure the stereochemical integrity of the α-carbons is maintained.

Avoiding Base: The use of strong tertiary amine bases like N,N-diisopropylethylamine (DIEA) during coupling reactions is a known cause of significant racemization in cysteine-containing peptides. nih.gov If a base is required, weaker alternatives such as 2,4,6-trimethylpyridine (B116444) (collidine) are preferred to minimize epimerization. nih.gov

Optimized Coupling Reagents: In the context of peptide synthesis where esterified cysteine might be used, the choice of coupling reagent is vital. Studies have shown that methods avoiding a "preactivation" step, where the carboxylic acid is activated before the addition of the nucleophile, can significantly reduce racemization. nih.gov Coupling methods like those using DIPCDI/HOBt are recommended for safely incorporating cysteine residues with minimal racemization. nih.govrsc.org

Table 2: Strategies for Minimizing Racemization of Cysteine Derivatives

Strategy Method/Condition Rationale Reference
Maintain Acidity Use of Fischer or Thionyl Chloride methods Protonated amino group prevents enolate/oxazolone formation. organic-chemistry.orgniscpr.res.in
Avoid Strong Bases Use of weaker bases (e.g., collidine) instead of DIEA Reduces the rate of α-proton abstraction. nih.gov
Optimize Coupling Avoid pre-activation steps in peptide coupling Minimizes the time the activated ester is exposed to conditions that promote racemization. nih.gov

| Protecting Groups | Use of specific N-protecting groups (e.g., DNPBS) | Certain protecting groups can suppress the mechanisms leading to racemization. | nih.gov |

This table is generated based on data from the text for illustrative purposes.

Mechanistic Investigations of this compound Formation and Transformations

Understanding the reaction mechanisms is key to optimizing synthesis and exploring the subsequent chemistry of this compound.

Formation Mechanism: As detailed in section 2.1, the formation primarily follows either the acid-catalyzed Fischer pathway involving a tetrahedral intermediate or the thionyl chloride pathway via a reactive acyl chloride intermediate. organic-chemistry.orgresearchgate.net Computational studies on the thionyl chloride mechanism show that the formation of the acid chloride proceeds through cyclic transition states. researchgate.net

Transformations: Once formed, this compound can undergo several important transformations. The most significant of these is the reduction of the central disulfide bond.

Reduction to L-Cysteine Ethyl Ester: The disulfide bond (-S-S-) in Diethyl L-cystinate can be readily cleaved using various reducing agents to yield two molecules of L-cysteine ethyl ester. youtube.com Common laboratory reducing agents for this purpose include dithiols like dithiothreitol (B142953) (DTT). nih.govnih.govgoogle.com This transformation is fundamental as it converts the stable, oxidized cystine form into the reactive, thiol-containing cysteine form, which is often the desired building block for further synthesis. youtube.com

Use in Peptide Synthesis: The resulting L-cysteine ethyl ester, with its free thiol group, is a valuable intermediate. It can be used in solid-phase peptide synthesis (SPPS), where the ester group serves as a C-terminal protection and the thiol side chain can be used for anchoring to a resin or for forming disulfide bridges within a peptide structure. nih.govyoutube.compeptide.com

Analogue Synthesis: The ester can be a precursor for creating other analogues. For example, the free amino groups can be acylated or the ester groups can be converted to amides, leading to molecules like L-cystine diamides, which have been investigated as inhibitors of L-cystine crystallization. nih.govnih.gov

Explorations of Diethyl L Cystinate Dihydrochloride in Peptide and Bioconjugation Chemistry

Critical Roles of Diethyl L-cystinate Dihydrochloride (B599025) in Peptide Synthesis Methodologies

The synthesis of peptides, particularly those containing cysteine residues, requires careful strategic planning to prevent unwanted side reactions, primarily the oxidation of the thiol group. Diethyl L-cystinate dihydrochloride can be envisioned as a starting material or a synthon in these complex processes.

Protective Strategies for Cysteine Residues in Peptide Elongation

In peptide synthesis, the thiol group of cysteine is highly reactive and susceptible to oxidation, which can lead to the undesired formation of disulfide bridges. To prevent this, the thiol group must be protected during the peptide chain elongation. While a variety of thiol protecting groups are commonly employed in both solid-phase and solution-phase peptide synthesis, this compound itself represents a "pre-protected" form of two cysteine residues linked by a disulfide bond.

The ethyl ester groups on the carboxyl termini of this compound offer an additional layer of protection, preventing the carboxyl groups from participating in unintended reactions. The primary amino groups, however, remain available for peptide bond formation. This allows for the potential incorporation of a cystine dimer into a growing peptide chain.

Application in Solution-Phase Peptide Synthesis Protocols

Solution-phase peptide synthesis (SPPS) involves the sequential coupling of amino acids in a homogenous reaction mixture. This compound could theoretically be utilized in a convergent synthesis strategy. In such an approach, peptide fragments are synthesized separately and then combined to form the final, larger peptide. A peptide fragment could be coupled to the free amino groups of this compound.

Following the coupling reactions, the ethyl ester groups would need to be saponified (hydrolyzed under basic conditions) to liberate the free carboxyl groups for further coupling or to yield the final peptide acid. The central disulfide bond would remain intact throughout this process, yielding a peptide containing a cystine moiety.

Utility in Solid-Phase Peptide Synthesis Frameworks

Solid-phase peptide synthesis (SPPS) is a widely used method where the peptide is assembled on a solid support. While direct application of this compound to the resin is not a standard procedure, it can be conceptualized as a building block for creating specific peptide structures. For instance, after its reduction to L-cysteine ethyl ester, the resulting protected amino acid could be incorporated into a peptide chain being synthesized on a resin.

Advanced Bioconjugation Strategies Employing this compound

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. The thiol group of cysteine is a common target for bioconjugation reactions.

Thiol-Alkylation Reactions for Targeted Bioconjugate Formation

A crucial prerequisite for thiol-alkylation is the presence of a free thiol group. This compound, with its disulfide bond, does not possess a free thiol. Therefore, it must first be reduced to L-cysteine ethyl ester to expose the thiol groups. This reduction can be achieved using various reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Once the L-cysteine ethyl ester is generated, its free thiol group is available for reaction with alkylating agents, such as maleimides or iodoacetamides, which are commonly used in bioconjugation to link peptides to other molecules like proteins, fluorescent dyes, or drug molecules. The ethyl ester group would likely need to be hydrolyzed either before or after the conjugation step, depending on the desired final product.

Disulfide Reduction Protocols in Bioconjugation Applications

The core of utilizing this compound in many bioconjugation applications lies in the cleavage of its disulfide bond. The reduction of the disulfide bond to yield two molecules of L-cysteine ethyl ester is a critical step.

Reducing Agent General Reaction Conditions Outcome
Dithiothreitol (DTT)Neutral to slightly basic pHFormation of two molecules of L-cysteine ethyl ester and oxidized DTT.
Tris(2-carboxyethyl)phosphine (TCEP)Wide pH range, including acidic conditionsFormation of two molecules of L-cysteine ethyl ester and TCEP oxide.

This reduction process is fundamental for any subsequent bioconjugation strategy that relies on the reactivity of the cysteine thiol. The choice of reducing agent can be critical, as it must be compatible with the other functional groups present in the reaction mixture. TCEP is often favored due to its effectiveness over a broader pH range and its lack of interfering thiol groups.

Fundamental Research into Protein Folding Dynamics and Disulfide Bond Formation

Extensive research into the scientific literature and chemical databases reveals a notable absence of studies directly employing this compound for fundamental research into protein folding dynamics and disulfide bond formation. While the theoretical potential of this compound as a source of L-cystine for such studies exists, its practical application in this specific research domain is not documented in available scientific publications.

The study of protein folding is a cornerstone of biochemistry, aiming to understand the processes by which polypeptide chains acquire their functional three-dimensional structures. A critical aspect of this process for many extracellular and secreted proteins is the formation of disulfide bonds between cysteine residues. These covalent linkages are crucial for stabilizing the native conformation of proteins.

Research in this field typically utilizes a variety of reagents and techniques to probe these intricate mechanisms. These include:

Redox systems: Compounds like glutathione (B108866) (oxidized and reduced forms), and dithiothreitol (DTT) are commonly used to control the redox environment and study the kinetics of disulfide bond formation and breakage.

Chaotropic agents: Denaturants such as urea (B33335) and guanidinium (B1211019) chloride are employed to unfold proteins and investigate the refolding pathways upon their removal.

Spectroscopic techniques: Methods like circular dichroism (CD), nuclear magnetic resonance (NMR), and fluorescence spectroscopy are used to monitor changes in protein conformation over time.

Mass spectrometry: This technique is invaluable for identifying disulfide-linked peptides and mapping the connectivity of cysteine residues within a protein.

Consequently, there are no detailed research findings or data tables to present regarding the application of this compound in this context. The compound is commercially available and its chemical properties are known, but its utility in fundamental protein folding research remains unexplored or at least unpublished in the accessible scientific literature.

Diethyl L Cystinate Dihydrochloride in Pioneering Polymer and Materials Science

Development of Redox-Responsive Polymeric Architectures

The disulfide bond (–S–S–) within the Diethyl L-cystinate dihydrochloride (B599025) molecule is the key to its utility in creating redox-responsive polymers. This bond is stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular milieu, which has a high concentration of glutathione (B108866) (GSH). This cleavage transforms the disulfide into two thiol groups (–SH), leading to a change in the polymer's structure and properties, such as degradation or disassembly.

Diethyl L-cystinate dihydrochloride is an effective chain extender in the synthesis of biodegradable polyurethanes (PUs). In a typical two-step polymerization process, a diisocyanate is first reacted with a macrodiol (like poly(ethylene glycol) or poly(ε-caprolactone)) to form a prepolymer. rug.nlnih.gov Subsequently, a chain extender is added to create the final high-molecular-weight polymer. rug.nl

When this compound (or its dimethyl ester analogue) is used as the chain extender, the disulfide bond is incorporated directly into the polymer backbone. rug.nlresearchgate.net This makes the resulting polyurethane susceptible to degradation upon exposure to reducing agents. researchgate.net The synthesis involves neutralizing the dihydrochloride salt to the free diamine before it reacts with the isocyanate groups of the prepolymer. rug.nl The properties of these polyurethanes, such as their degradation rate and mechanical strength, can be tuned by adjusting the ratio of the components. nih.govnih.gov

Table 1: Typical Reactants for Synthesis of Redox-Responsive Polyurethanes

Component Example Compound Function
Diisocyanate 1,6-Hexamethylene diisocyanate (HDI) Forms hard segments of the polymer
Macrodiol Poly(ethylene glycol) (PEG) Forms soft, flexible segments of the polymer

| Chain Extender | L-cystine diethyl ester | Introduces redox-responsive disulfide bonds |

The successful synthesis and structure of these polymers are confirmed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), which shows the formation of urethane (B1682113) linkages, and Gel Permeation Chromatography (GPC) to determine molecular weight. nih.gov

While primarily known for redox-responsiveness, the disulfide bond can also be sensitive to ultraviolet (UV) light. Upon irradiation, the S–S bond can undergo homolytic cleavage to produce two thiyl radicals. illinois.edunih.gov This photochemical reaction can induce a metathesis (reshuffling) of disulfide bonds within a polymer network, leading to changes in the material's properties, such as its molecular weight distribution. illinois.edu

By incorporating this compound into a polymer, it is theoretically possible to create a dual-responsive system. Research on polymers containing 1,2-dithiolanes (a cyclic disulfide) has shown that the disulfide ring can act as both a light-absorbing and a cross-linking unit, enabling the creation of photo-crosslinkable materials without needing an external photo-initiator. rug.nlrsc.orgnih.gov These cross-linked networks can then be de-crosslinked chemically due to the dynamic nature of the disulfide bond. rug.nlnih.gov Similarly, a polypeptide block copolymer containing a photoresponsive S-(o-nitrobenzyl)-l-cysteine derivative has been synthesized, which self-assembles and releases a payload upon photo-triggering. acs.org These principles suggest that polymers based on Diethyl L-cystinate could be engineered for photo-triggered degradation or drug release, representing a frontier in smart materials design.

Design and Elaboration of Advanced Delivery Platforms

The ability of this compound to impart redox sensitivity is highly valuable for creating platforms for targeted drug delivery. These systems are designed to encapsulate a therapeutic agent and release it specifically at the site of action, improving efficacy and reducing side effects.

This compound can be used to form redox-responsive nanoparticles. In one approach, it can act as a cross-linker to form a degradable hydrogel network on a nanoscale. These nanogels can encapsulate therapeutic molecules. In the presence of a reducing agent like glutathione, the disulfide cross-links break, causing the nanoparticle to swell or disassemble and release its payload. researchgate.net

Another strategy involves using the related amino acid, L-cysteine, to cap or functionalize inorganic nanoparticles, such as those made of gold. researchgate.net The thiol group of cysteine binds strongly to the gold surface, and the amino and carboxyl groups provide sites for further functionalization or create intermolecular interactions that can lead to aggregation-based sensing systems. researchgate.netamanote.com A polymer platform based on cystine can be designed to form nanoparticles that encapsulate drugs or siRNA. researchgate.net These nanostructures are stable in circulation but break down in the reductive environment of cancer cells to release their therapeutic cargo. researchgate.netnih.gov

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can self-assemble in aqueous solutions to form micelles. nih.gov These core-shell structures have a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability in biological fluids. researchgate.net

By incorporating this compound into the polymer structure, redox-responsive micelles can be created. For example, a hydrophobic block can be synthesized using the cystine derivative, which is then linked to a hydrophilic block like poly(ethylene glycol) (PEG). The resulting amphiphilic polymer will form micelles that are stable under normal conditions. nih.gov However, upon entering a cancer cell with high glutathione levels, the disulfide bonds in the hydrophobic core are cleaved. This cleavage increases the hydrophilicity of the core-forming block, leading to the destabilization and disassembly of the micelle, which triggers the rapid release of the encapsulated drug. nih.gov

Table 2: Properties of Responsive Amphiphilic Polymer Micelles

Property Description Significance
Critical Micelle Concentration (CMC) The minimum polymer concentration at which micelles form. Indicates the stability of the micelles upon dilution in the bloodstream.
Particle Size Typically in the range of 10-200 nm. Influences biodistribution and cellular uptake.
Drug Loading Capacity The amount of drug that can be encapsulated per unit weight of the polymer. Determines the therapeutic efficiency of the formulation.

| Responsive Release | Drug release is triggered by a specific stimulus (e.g., glutathione). | Enables targeted delivery and reduces premature drug leakage. |

Contributions to Supramolecular Chemistry and Organized Assemblies

Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions. The disulfide bond in this compound is a dynamic covalent bond, meaning it is reversible under certain conditions. nii.ac.jp This property makes it a powerful tool for creating dynamic materials and self-assembling systems.

The redox chemistry of cysteine and cystine has been used to control the self-assembly of peptides into complex nanostructures like hydrogels. mdpi.comnih.gov For instance, a tripeptide containing cysteine was shown to form nanospheres in a reductive environment, while its oxidized, disulfide-linked dimer form self-assembled into nanofibrils. mdpi.com This redox-switchable behavior allows for the creation of materials whose properties can be modulated on demand.

Furthermore, the functional groups on Diethyl L-cystinate (amino and ester groups) can participate in hydrogen bonding and other non-covalent interactions, driving the formation of highly organized assemblies. researchgate.net Researchers have explored how L-cysteine interacts with gold surfaces to form complex supramolecular structures, including multilayered organometallic nanoplatelets with unique photoluminescent properties. amanote.comresearchgate.net These studies highlight the potential of cystine derivatives like this compound as versatile building blocks for constructing functional, responsive, and organized materials through the principles of supramolecular and dynamic covalent chemistry. nii.ac.jpnih.gov

Investigations into Micelle Formation and Aggregation Phenomena

The self-assembly of amphiphilic molecules is driven by the hydrophobic effect, leading to the formation of micelles where the hydrophobic tails are shielded from the aqueous environment by the hydrophilic head groups. In the case of surfactants derived from L-cystine, the disulfide bond can introduce unique conformational constraints and potential for redox-responsive behavior in the resulting aggregates.

Recent studies have explored the aggregation of related compounds. For instance, research on the self-assembly of cysteine has shown that it can form nanofibrils, which are a prerequisite for the formation of cystine crystals. nih.gov This hierarchical self-assembly process, from nanoscale fibrils to microscale crystals, highlights the complex aggregation phenomena that can be expected from cystine derivatives. nih.gov Understanding these fundamental aggregation pathways is key to controlling the formation of larger structures in materials science applications.

Synthesis and Characterization of Cationic Gemini Surfactants from Cystine Esters

Cationic Gemini surfactants are a class of amphiphiles characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer group. This structure often imparts superior surface activity and self-assembly properties compared to conventional single-chain surfactants. Cystine, with its two amino groups and two carboxylic acid groups connected by a disulfide linkage, presents a natural and versatile scaffold for the synthesis of Gemini surfactants. The esterification of the carboxylic acid groups, for instance to form Diethyl L-cystinate, followed by derivatization of the amino groups, is a viable route to such molecules.

While specific examples detailing the use of this compound as a starting material are not prominent in the reviewed literature, the synthesis of Gemini surfactants from L-cystine and its derivatives is an active area of research. For example, Gemini surfactants have been prepared from L-cystine by reacting it with stearic acid chloride. This process yields a dimeric surfactant with a flexible spacer.

In a representative synthesis, two amino acid-based Gemini surfactants were derived from L-cystine: sodium N,N'-di(4-n-butyloxycinnamoyl)-L-cystine and sodium N,N'-didecamino L-cystine. The surface activity and aggregation properties of these compounds were investigated using techniques such as equilibrium surface tension measurements, dynamic light scattering (DLS), and transmission electron microscopy (TEM). These analyses provide critical data on the efficiency of the surfactants in reducing surface tension and the nature of the aggregates they form in solution, such as vesicles.

The general approach to synthesizing ester-containing cationic Gemini surfactants involves a multi-step process. This typically includes the esterification of a fatty acid, followed by a quaternization reaction to introduce the cationic head groups. For instance, a series of Gemini cationic surfactants with ester bonds and varying alkyl chain lengths have been successfully synthesized. The structures of these compounds were confirmed using spectroscopic methods like ¹H-NMR and FTIR.

The table below summarizes the types of Gemini surfactants that have been synthesized from cystine derivatives and the characterization methods used, illustrating the potential for creating novel materials from precursors like this compound.

Surfactant TypePrecursorsCharacterization Methods
Anionic Gemini SurfactantL-cystine, 4-n-butyloxycinnamic acidSurface Tension, DLS, TEM
Anionic Gemini SurfactantL-cystine, Decanoic acidSurface Tension, DLS, TEM
Dimeric SurfactantL-cystine, Stearic acid chlorideFT-IR, DSC, TGA

This body of research indicates that the synthesis of cationic Gemini surfactants from cystine esters is a promising avenue for developing new materials with tailored properties for applications in polymer science and beyond.

In Depth Catalytic and Mechanistic Research with Diethyl L Cystinate Dihydrochloride

Elucidating the Role of Diethyl L-cystinate Dihydrochloride (B599025) in Organic Catalysis

The chiral nature of diethyl L-cystinate dihydrochloride makes it a potential candidate for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Research in this area has explored its use in various transformations, including the development of novel chiral ligands and its potential involvement in photoredox and thiolation reactions.

Applications in Organocatalytic Transformations

While direct use of this compound as an organocatalyst is not extensively documented, its parent amino acid, L-cysteine, and its derivatives have been employed to synthesize chiral ligands for asymmetric catalysis. For instance, chiral ionic liquids based on L-cysteine derivatives have been successfully used as organocatalysts in asymmetric aldol (B89426) reactions. These catalysts, featuring a cysteine scaffold, have demonstrated the ability to induce enantioselectivity in the formation of new carbon-carbon bonds.

The underlying principle of using this compound in organocatalysis would be to leverage its chirality to create a chiral environment around the reacting species. This can be achieved either by its direct participation in the catalytic cycle or by its use as a precursor for more complex chiral catalysts. The two amino and two ester functionalities, along with the disulfide bridge, offer multiple points for modification and incorporation into larger catalytic systems.

Studies on Photoredox Catalysis and Thiolation Reaction Mechanisms

The disulfide bond in this compound is a key feature that suggests its potential involvement in photoredox and thiolation reactions. The analogous compound, L-cystine dimethyl ester dihydrochloride, has been noted for its ability to generate hydrogen peroxide upon exposure to ultraviolet light, indicating a potential role in photochemical processes. electrochem.org This reactivity is rooted in the susceptibility of the disulfide bond to undergo cleavage under certain conditions, leading to the formation of reactive thiol radicals.

Thiol-ene reactions, which involve the addition of a thiol to an alkene, are a powerful tool in organic synthesis and materials science. acs.org These reactions can be initiated by light, leading to the formation of a thiyl radical that propagates the reaction. Cysteine derivatives have been utilized in ultrafast thiol-ene reactions for the synthesis of bio-based materials. google.com The mechanism involves the homolytic cleavage of the S-H bond in the corresponding thiol, which can be formed by the reduction of the disulfide bond in this compound. The efficiency of these reactions highlights the potential of cysteine-based compounds in photochemically-induced transformations.

Advanced Redox Chemistry of Disulfide Bonds in this compound

The disulfide bond is a critical functional group in biological systems, playing a pivotal role in protein folding, stability, and redox signaling. This compound serves as a simple yet effective model system to study the intricate redox chemistry of this bond.

Replicative Models for Oxidative Stress Studies

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in numerous diseases. Glutathione (B108866), a tripeptide containing cysteine, is a major antioxidant in the body. Cysteine and its oxidized form, cystine, are crucial for maintaining the glutathione pool.

Patents have described the use of this compound as a glutathione precursor in personal care compositions designed to protect skin cells from oxidative stress. google.comgoogle.comgoogleapis.com The rationale is that the ester groups enhance the delivery of cystine into the cells, where it is subsequently reduced to cysteine and incorporated into glutathione. This application underscores the role of this compound as a pro-drug for cysteine, effectively bolstering the cell's antioxidant defenses. The ability of cell-penetrant thiol esters, including the D-isomer D-cystine diethyl ester, to counteract the effects of oxidative stress has also been explored in the context of opioid-induced respiratory depression. frontiersin.orgnih.goviu.eduiu.edu

The following table summarizes the key components of a glutathione precursor system utilizing cystine esters:

ComponentFunction
Cystine Ester (e.g., this compound)Source of cystine for intracellular delivery
Glutamate SourcePrecursor for glutathione synthesis
GlycinePrecursor for glutathione synthesis

Contributions to Understanding Redox Signaling Pathways

Redox signaling involves the use of reversible oxidation and reduction of specific molecules to transmit signals and regulate cellular processes. The cysteine/cystine redox couple is a key player in maintaining the cellular redox environment. wikipedia.org The reversible nature of the disulfide bond allows it to act as a molecular switch in response to changes in the cellular redox state.

Studies on the electrochemical behavior of L-cysteine have provided insights into its redox properties, which can be extrapolated to its diethyl ester derivative. researchgate.net The oxidation of cysteine to cystine is a fundamental process in redox signaling, and understanding the factors that influence this equilibrium is crucial. The use of modified electrodes to study the L-cysteine/L-cystine redox couple has demonstrated the catalytic activity of certain molecules in this electron transfer reaction, highlighting the complexity of redox regulation in biological systems. electrochem.org

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods provide a powerful lens through which to examine the structure, properties, and reactivity of molecules like this compound. These studies can complement experimental findings and offer predictions that guide future research.

While specific computational studies focused exclusively on this compound are not abundant in the literature, research on related cysteine and cystine derivatives provides a framework for understanding its behavior. Theoretical calculations have been used to correlate the spectroscopic properties (FTIR and 19F NMR) of cysteine-based perfluoroaromatic derivatives with their molecular structures. nih.gov Furthermore, molecular docking studies have been employed to predict the binding affinity of these derivatives to biological targets, suggesting their potential as therapeutic agents. nih.gov

Combined theoretical and experimental studies on L-cysteine and L-cystine have been conducted to elucidate their crystalline structures and vibrational spectra (infrared and Raman). researchgate.net These investigations are crucial for understanding the intermolecular interactions that govern the solid-state properties of these compounds. Such computational approaches could be readily applied to this compound to provide a detailed picture of its conformational landscape, electronic properties, and reactivity.

Mass spectrometry techniques, coupled with theoretical calculations, have been utilized to accurately determine the molecular weights of various cystine derivatives. nii.ac.jp These methods are essential for the characterization of these molecules and can provide valuable information about their fragmentation patterns and stability.

Quantum Mechanical Assessments of Reaction Energetics and Pathways

There is currently no available research in the public domain that details quantum mechanical assessments, such as Density Functional Theory (DFT) calculations, specifically for the reaction energetics and pathways of this compound. Such studies would theoretically provide valuable insights into its reactivity, transition states, and the thermodynamic and kinetic profiles of its potential catalytic or degradation pathways. However, no specific data on activation energies, reaction coordinates, or optimized molecular geometries for this compound's reactions have been published.

Molecular Dynamics Simulations of Intermolecular Interactions

Similarly, there is a lack of specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations would be instrumental in understanding how this molecule interacts with its environment, such as solvent molecules or potential binding partners. These simulations could reveal information about its conformational flexibility, solvation dynamics, and the nature of non-covalent interactions. At present, no such detailed research findings or corresponding data tables for this compound are available.

Comprehensive Analysis of Diethyl L Cystinate Dihydrochloride Derivatives and Analogues

Synthesis and Detailed Characterization of Alkyl Ester Derivatives of L-Cystine

The synthesis of alkyl ester derivatives of L-cystine, such as Diethyl L-cystinate Dihydrochloride (B599025), is a fundamental process in peptide chemistry and drug discovery. These derivatives are typically prepared through esterification of L-cystine. A common method involves the reaction of L-cystine with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst like hydrogen chloride. This process, known as Fischer esterification, results in the formation of the corresponding dialkyl ester dihydrochloride salt. The reaction is driven to completion by removing the water formed during the reaction.

The characterization of these compounds involves a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure, confirming the presence of the ester and other functional groups. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. nih.govsigmaaldrich.com

Academic Investigations of Dimethyl L-cystinate Dihydrochloride and its Research Applications

Dimethyl L-cystinate Dihydrochloride, a close analogue of the diethyl ester, has been a subject of various academic investigations. It is a white crystalline powder with a melting point of 182-183 °C (decomposes). sigmaaldrich.com It is soluble in water and has acidic properties. biosynth.com

Physicochemical Properties of Dimethyl L-cystinate Dihydrochloride:

Property Value Reference
Molecular Formula C₈H₁₈Cl₂N₂O₄S₂ nih.gov
Molecular Weight 341.3 g/mol nih.gov
Melting Point 182-183 °C (dec.) sigmaaldrich.com

In research, Dimethyl L-cystinate Dihydrochloride serves as a valuable building block in peptide synthesis. sigmaaldrich.comsigmaaldrich.com The presence of the disulfide bond and the protected carboxyl groups makes it a useful intermediate for introducing cystine residues into peptide chains. scbt.com It has also been investigated for its potential in cancer research, where it is suggested that its mechanism of action may involve the generation of hydrogen peroxide upon exposure to ultraviolet light and the inhibition of DNA synthesis. biosynth.com

Methodologies for Preparing Organic Salts of N,N'-Diacetylcystine

N,N'-diacetylcystine (DiNAC) is a derivative of L-cystine where the amino groups are acetylated. The preparation of its organic salts is of interest due to their potential immunomodulating activities. google.com

Several methodologies have been developed for the preparation of these salts:

Direct Mixing: This method involves mixing DiNAC and an organic base, each dissolved or dispersed in a suitable solvent or solvent mixture. Polar solvents such as water, alcohols, glycols, ketones, amides, or sulfoxides are commonly used. The resulting salt can either precipitate directly from the reaction mixture or be obtained by adding a less polar solvent, evaporation, or lyophilization. google.comgoogle.com

Oxidation of N-acetylcysteine: An alternative route involves the oxidation of the appropriate N-acetylcysteine salt in an aqueous or alcoholic solution. The oxidation can be achieved chemically, for instance, using hydrogen peroxide or a halogen, or electrochemically. google.com A specific example involves dissolving N-acetyl-L-cysteine and L-lysine in deionized water and then adding hydrogen peroxide dropwise while maintaining a temperature below 25°C. google.com

Catalytic Oxidation: A process has been described where N-acetylcysteine is oxidized in an aqueous or alcoholic solution in the presence of an organic base and a catalytic amount of an alkali metal hydroxide. google.com

These methods aim to produce crystalline, non-hygroscopic, and chemically stable salts suitable for various applications. google.com

Strategies for Functionalization and Structural Diversification

The functionalization and structural diversification of L-cystine derivatives are crucial for developing new compounds with tailored properties. These strategies often target the carboxyl, amino, and disulfide functionalities of the L-cystine core.

Synthesis and Properties of Amide Derivatives of L-Cystine Esters

Amide derivatives of L-cystine esters are synthesized to explore new biological activities and modify the physicochemical properties of the parent compound. The synthesis typically involves the reaction of an L-cystine ester with an amine. sphinxsai.com

A general approach for amide synthesis is the coupling of a carboxylic acid with an amine using a coupling agent. ajchem-a.com In the context of L-cystine diamides, a straightforward two-step synthesis has been reported. This involves the amide coupling between various amines and Nα,Nα'-di-Boc-L-cystine (a protected form of L-cystine) facilitated by a coupling reagent like PyAOP, followed by the removal of the Boc protecting groups. nih.gov A similar strategy could be applied to L-cystine esters, where the free amino groups of the ester would be reacted with a carboxylic acid.

The properties of these amide derivatives are highly dependent on the nature of the substituent groups. For instance, in a study of L-cystine diamides as crystallization inhibitors, it was found that the terminal amides are the only regions that can be modified without losing the desired inhibitory activity. nih.govnih.gov

Exploration of Novel Thioether-Bridged Amino Acid Derivatives

Replacing the disulfide bond in cystine-containing peptides with a more stable thioether bridge is an attractive strategy for improving their therapeutic utility. Disulfide bonds are susceptible to reduction, which can lead to loss of biological activity. nih.gov

Structure-Activity Relationship Studies for Diethyl L-cystinate Dihydrochloride Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies focus on identifying the key structural features required for a specific activity.

In a comprehensive SAR study of L-cystine diamides as inhibitors of L-cystine crystallization for the treatment of cystinuria, several critical structural requirements were identified:

Free α-Amino Groups: The α-amino groups in the L-cystine diamides must remain unsubstituted to possess inhibitory activity. nih.govnih.gov

Intact Disulfide Bond: The central disulfide bond is essential for optimal crystallization inhibitory activity. nih.govnih.gov

Modifiable Terminal Amides: The two terminal amide groups are the only regions that can be modified to tune the compound's properties without abolishing its primary function. nih.govnih.gov

Basic Amine Moiety: The presence of another basic amine located 2-3 atoms away from the amide nitrogen is crucial for optimal activity. nih.gov

These findings highlight the specific structural components that are critical for the activity of these L-cystine derivatives. While these studies were conducted on diamides, the principles can inform the design of other this compound analogues with desired biological activities.

Advanced Analytical and Biophysical Characterization of Diethyl L Cystinate Dihydrochloride

Application of Advanced Spectroscopic Techniques (e.g., High-Resolution NMR, FT-IR, Raman Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of Diethyl L-cystinate dihydrochloride (B599025).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. In ¹H NMR, the chemical shifts are influenced by the electronic environment of the protons. For Diethyl L-cystinate dihydrochloride, the protons of the ethyl groups, the alpha-carbon, and the methylene (B1212753) group adjacent to the sulfur atom will exhibit characteristic signals. Similarly, ¹³C NMR spectroscopy identifies the different carbon environments, such as the carbonyl carbon of the ester, the alpha-carbon, and the carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃ ~1.3 ~14
Ethyl CH₂ ~4.3 ~63
α-CH ~4.5 ~52
β-CH₂ ~3.4 ~40

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group (as it is a dihydrochloride salt), the C=O stretching of the ester group, and C-O stretching vibrations. The S-S disulfide bond typically exhibits a weak absorption in the infrared spectrum. A study on the related compound L-cysteine ethyl ester hydrochloride provides insight into the expected vibrational modes. researchgate.net

Raman Spectroscopy complements FT-IR spectroscopy and is particularly useful for detecting non-polar bonds, such as the disulfide (S-S) linkage, which gives a characteristic Raman signal. The C-S and S-S stretching vibrations in this compound can be effectively identified using this technique. Studies on similar molecules like diethyl ether have utilized Raman spectroscopy to analyze conformational structures. researchgate.net

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies

Functional Group FT-IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
N-H Stretch (Ammonium) 3100-3000
C-H Stretch 3000-2850 3000-2850
C=O Stretch (Ester) ~1740 ~1740
N-H Bend 1600-1500
C-O Stretch 1200-1100
S-S Stretch 540-500 (weak) 540-500 (strong)

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for determining the purity and enantiomeric composition of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for assessing enantiomeric excess. Since Diethyl L-cystinate is a chiral molecule with two stereocenters, it can exist as L,L-, D,D-, and meso-isomers. To separate these enantiomers, a chiral stationary phase (CSP) or a chiral derivatizing agent is used. researchgate.netnih.gov A common approach involves pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, creating diastereomeric isoindole derivatives that can be separated on a standard reversed-phase column. researchgate.netnih.gov This allows for the precise quantification of the desired L,L-enantiomer relative to other stereoisomers.

Gas Chromatography (GC) can be employed for purity assessment, typically after derivatization to increase the volatility of the analyte. The amino and carboxyl groups can be derivatized, for instance, through silylation or acylation, to produce a thermally stable compound suitable for GC analysis. This method is effective for detecting and quantifying volatile impurities.

X-ray Crystallography for Unambiguous Absolute Configuration Assignment

X-ray Crystallography stands as the definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. researchgate.neted.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to map the precise spatial arrangement of every atom in the molecule and within the crystal lattice.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.netnih.gov When using an appropriate X-ray wavelength (e.g., Cu Kα radiation), the scattering from the atoms exhibits a small phase shift that breaks the inversion symmetry of the diffraction pattern (Friedel's law). researchgate.netnih.gov The analysis of these intensity differences between Friedel pairs allows for the unambiguous assignment of the absolute stereochemistry. The Flack parameter is a critical value in the crystallographic refinement that indicates whether the determined absolute structure is correct; a value close to zero confirms the assignment. researchgate.netnih.gov For this compound, this technique would unequivocally confirm the (R,R) configuration at the two alpha-carbons, corresponding to the L-cystine precursor.

Table 3: Key Parameters from a Hypothetical X-ray Crystallographic Analysis

Parameter Description Significance for this compound
Crystal System & Space Group Describes the symmetry of the crystal lattice. As a chiral molecule, it must crystallize in a non-centrosymmetric space group. ed.ac.uk
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal. Provides information on the packing of the molecules.
Bond Lengths & Angles Precise measurements of all bond distances and angles. Confirms the covalent structure of the molecule.
Torsion Angles Defines the conformation of the molecule, including around the S-S bond. Elucidates the preferred 3D shape of the molecule in the solid state.

State-of-the-Art Mass Spectrometry Techniques in Molecular Characterization

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound, ESI-HRMS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, where M is the free base.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound would include cleavage of the ester groups, loss of the amino groups, and cleavage of the C-S or S-S bonds. This detailed fragmentation map serves as a fingerprint for the molecule's structure. Isotopic labeling studies, as demonstrated in the analysis of L-cysteine metabolism, can further elucidate metabolic pathways and fragmentation mechanisms. nih.gov

Table 4: Expected Ions in the Mass Spectrum of this compound

Ion Formula m/z (monoisotopic) Description
[M+H]⁺ C₁₀H₂₁N₂O₄S₂⁺ 297.0943 Protonated molecular ion (free base)
[M+Na]⁺ C₁₀H₂₀N₂NaO₄S₂⁺ 319.0762 Sodium adduct of the molecular ion
Fragment 1 C₅H₁₀NO₂S⁺ 148.0432 Cleavage of the S-S bond with charge retention

Integration of Advanced Imaging Techniques in Material Science Applications

While primarily a chemical reagent, derivatives of cysteine like this compound have potential applications in material science, for example, in the formation of self-assembled monolayers (SAMs) on gold surfaces via the disulfide bond, or as a component in biocompatible polymers or hydrogels. Advanced imaging techniques would be critical for characterizing such materials.

Atomic Force Microscopy (AFM) could be used to visualize the surface morphology of materials incorporating this compound at the nanoscale. For instance, if used to functionalize a surface, AFM could provide information on the uniformity, domain structure, and roughness of the resulting layer.

Confocal Raman Microscopy combines the chemical specificity of Raman spectroscopy with high-resolution imaging. This technique could be used to map the spatial distribution of this compound within a composite material or to study its interaction with other components, such as lipid membranes. researchgate.net By focusing the laser at different depths, a 3D chemical map of the material can be generated, providing insights into its internal structure and composition.

Future Research Trajectories and Emerging Paradigms for Diethyl L Cystinate Dihydrochloride

Expanding the Methodological Landscape of Asymmetric Synthesis Utilizing Diethyl L-cystinate Dihydrochloride (B599025)

The development of novel chiral ligands and auxiliaries is a cornerstone of asymmetric synthesis, enabling the enantioselective production of pharmaceuticals and fine chemicals. While Diethyl L-cystinate dihydrochloride has not been extensively utilized as a primary chiral ligand in published literature to date, its structural features present a compelling case for future exploration in this domain.

Future research is anticipated to focus on harnessing the C2-symmetry and the two stereogenic centers of the L-cystine backbone. The diethyl ester groups can be readily modified or hydrolyzed to allow for the introduction of various coordinating moieties, transforming the molecule into a versatile chiral scaffold. Research could be directed towards the synthesis of novel bidentate and tetradentate ligands for transition metal-catalyzed reactions. For instance, the modification of the amino groups could yield chiral phosphine, amine, or alcohol functionalities capable of coordinating with metals like rhodium, palladium, or iridium for applications in asymmetric hydrogenation, allylic alkylation, and C-H activation reactions.

The disulfide bond itself offers a unique point of control. Its reversible reduction to two thiol groups allows for a switchable ligand geometry, which could be exploited in dynamic catalytic systems. Furthermore, the inherent chirality derived from the L-cysteine units can be used to induce stereoselectivity in a variety of organic transformations, positioning this compound as a promising, cost-effective precursor for a new generation of chiral catalysts.

Novel Applications in Biosensing and Diagnostic Research

The biocompatibility and the presence of a reducible disulfide bond make this compound and its derivatives attractive candidates for the development of advanced biosensors and diagnostic tools. A significant area of emerging research lies in the creation of biodegradable macromolecular contrast agents for Magnetic Resonance Imaging (MRI).

Biodegradable polydisulfide-based gadolinium (Gd(III)) complexes have been developed to address the need for MRI contrast agents with prolonged vascular retention times and improved clearance properties. nih.gov These agents are designed to be broken down in vivo by endogenous thiols like glutathione (B108866) into smaller, easily cleared units, mitigating the risks associated with the tissue retention of toxic Gd(III) ions. nih.gov

One such class of agents includes Gd-DTPA cystine diethyl ester copolymers (GDCEP). nih.gov These copolymers have demonstrated excellent blood pool enhancement and favorable pharmacokinetics in preclinical models. nih.gov Future research will likely focus on optimizing the molecular weight and copolymer composition of these agents to fine-tune their degradation rates and imaging properties for specific diagnostic applications, such as differentiating between tumor types with varying malignancy. bohrium.com

Biodegradable MRI Contrast Agent Component Function Relevant Research Finding
Gd-DTPAGadolinium chelate providing the MRI contrastForms stable complexes suitable for in vivo use.
Cystine Diethyl EsterBiodegradable linkerThe disulfide bond is cleaved by endogenous thiols, facilitating clearance. nih.gov
Copolymer BackboneMacromolecular carrierProvides prolonged vascular retention time for enhanced imaging. nih.gov

Development of Fluorescent Probes for Intracellular Tracking and Dynamics

Building on its potential in diagnostics, this compound is a promising scaffold for the development of fluorescent probes for intracellular imaging. The disulfide bond can act as a trigger for a fluorescence response, allowing for the detection of specific intracellular environments, particularly those with altered redox potentials, such as in cancer cells which often have higher concentrations of glutathione.

A prospective research direction involves the synthesis of "turn-on" fluorescent probes. In a typical design, a fluorophore could be quenched through its linkage to the cystine derivative. Upon entry into a cell and cleavage of the disulfide bond by glutathione, the quenching mechanism would be disrupted, leading to a significant increase in fluorescence. This would allow for real-time visualization of redox dynamics within living cells.

For example, future work could involve the covalent attachment of a fluorophore, such as a rhodamine or coumarin (B35378) derivative, to the amino groups of Diethyl L-cystinate. The resulting molecule would be largely non-fluorescent. However, upon intracellular reduction of the disulfide bond, the molecule would fragment into two fluorescent cysteine ethyl ester derivatives, providing a clear and quantifiable signal. The lipophilic nature of the ethyl ester groups would also facilitate cell membrane permeability. The development of such probes holds promise for studying cellular stress, apoptosis, and drug efficacy. acs.org

Advancements in Green Chemistry Innovations for Cystine Ester Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov The production of L-cysteine itself has been moving towards more sustainable methods, such as fermentation, to replace extraction from animal sources which involves harsh chemicals and generates significant waste. researchgate.netnih.gov This shift towards sustainability is expected to extend to its derivatives, including this compound.

Future research in this area will likely focus on biocatalytic and solvent-minimized approaches for the esterification of L-cystine. The use of immobilized lipases as catalysts for the esterification reaction in non-conventional media (e.g., solvent-free systems or supercritical fluids) presents a promising green alternative to traditional acid-catalyzed methods that require high temperatures and often result in side reactions. nih.gov Lipases can offer high selectivity and operate under mild conditions, reducing energy input and byproduct formation.

Another avenue of exploration is the development of continuous flow processes for the synthesis of this compound. Flow chemistry offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for process intensification, leading to higher yields and purity with a smaller environmental footprint.

Green Chemistry Principle Application to this compound Synthesis Potential Benefit
Catalysis Use of immobilized lipases for esterification. nih.govReduced energy consumption, higher selectivity, catalyst reusability.
Safer Solvents and Auxiliaries Employment of solvent-free conditions or green solvents (e.g., ionic liquids, supercritical CO2).Reduced waste and environmental impact.
Design for Energy Efficiency Continuous flow synthesis instead of batch processing.Improved heat and mass transfer, lower energy requirements.
Use of Renewable Feedstocks Starting from L-cystine produced via fermentation rather than animal-derived keratin. nih.govReduced reliance on non-renewable resources and elimination of harsh extraction chemicals.

Computational Design and Predictive Modeling for the Rational Development of New Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. While specific computational studies on this compound are not yet widely reported, the application of these methods represents a significant future research trajectory.

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to correlate the structural features of Diethyl L-cystinate derivatives with their biological activity or material properties. For instance, by systematically modifying the ester group or the amino functionalities in silico, it would be possible to build models that predict properties like cell permeability, binding affinity to a target protein, or the redox potential of the disulfide bond.

Molecular dynamics simulations and density functional theory (DFT) calculations can provide detailed insights into the conformational preferences of Diethyl L-cystinate and its derivatives, as well as their interactions with biological macromolecules or metal catalysts. This information would be invaluable for the rational design of new chiral ligands for asymmetric synthesis, allowing for the pre-screening of candidates and the prioritization of synthetic efforts. Furthermore, computational methods can be used to predict the photophysical properties of potential fluorescent probes derived from Diethyl L-cystinate, guiding the design of sensors with optimal excitation and emission wavelengths for biological imaging. The integration of these computational approaches will undoubtedly streamline the development of novel applications for this versatile compound.

Q & A

Basic Research Questions

Q. What safety protocols and handling precautions are critical when working with Diethyl L-cystinate dihydrochloride in laboratory settings?

  • Methodological Answer : Follow the Material Safety Data Sheet (MSDS) guidelines, including using personal protective equipment (PPE), proper ventilation, and immediate decontamination procedures in case of exposure. First aid measures (e.g., eye rinsing, medical consultation) should be prioritized as outlined in the MSDS . Stability during experiments requires storage at controlled temperatures (e.g., 2–8°C) and protection from moisture to prevent hydrolysis or degradation.

Q. How should researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) for confirming molecular structure.
  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Flame Ionization Detection (GC-FID) to assess purity thresholds (>99%, as per quality control standards for similar compounds) .
  • Elemental Analysis to validate the molecular formula (C₈H₁₆N₂O₄S₂·2HCl) and stoichiometry .

Q. What are the solubility challenges associated with this compound, and how can they be addressed in experimental design?

  • Methodological Answer : Solubility data gaps, as noted for structurally similar compounds like ethylenedicysteine diethyl ester dihydrochloride, require empirical testing under varying conditions (e.g., pH, temperature, and solvent systems such as aqueous buffers or organic-aqueous mixtures). Pre-formulation studies using techniques like dynamic light scattering (DLS) can optimize solubility for pharmacokinetic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from differences in metabolic stability or bioavailability. Advanced approaches include:

  • Isotopic Labeling : Track metabolic pathways using radiolabeled (e.g., ¹⁴C) compounds to compare in vitro degradation rates with in vivo pharmacokinetic profiles .
  • Dose-Response Optimization : Adjust concentrations based on tissue-specific permeability assays (e.g., blood-brain barrier models for neuroimaging studies) .

Q. What experimental design considerations are critical when using this compound in brain imaging applications?

  • Methodological Answer : For cerebral perfusion scintigraphy or radioguided surgeries:

  • Dosing Precision : Calibrate tracer doses (e.g., 25 µL at 10 mM) to avoid signal saturation, referencing protocols for similar dihydrochloride salts in nuclear medicine .
  • Validation : Cross-validate imaging results with histopathological or biochemical endpoints (e.g., H3K4 methylation levels if studying epigenetic effects) .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible results?

  • Methodological Answer : Implement quality control (QC) workflows:

  • Certificate of Analysis (CoA) : Require suppliers to provide CoA data, including purity (>99%), residual solvent levels, and heavy metal content .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity) to establish shelf-life and storage criteria .

Data Contradiction Analysis

Q. What strategies can mitigate conflicting reports on the cytotoxicity of this compound in cell culture studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines and control compounds (e.g., histamine dihydrochloride) to normalize cytotoxicity measurements .
  • Mechanistic Studies : Employ transcriptomic or proteomic profiling to differentiate compound-specific toxicity from off-target effects .

Methodological Resources

  • Analytical Validation : Reference the Cochrane Handbook for systematic reviews to design robust experimental protocols and meta-analyses .
  • Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, ensuring reproducibility through stepwise methodology and supplementary data .

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Feasible Synthetic Routes

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Diethyl L-cystinate dihydrochloride
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Diethyl L-cystinate dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.